Cas no 468718-55-0 (3-Bromo-N-ethylpyridin-2-amine)

3-Bromo-N-ethylpyridin-2-amine is a brominated pyridine derivative featuring an ethylamino substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom at the 3-position enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The ethylamino group contributes to its utility as a building block for nitrogen-containing heterocycles. Its well-defined structure and moderate stability under standard conditions make it suitable for controlled synthetic transformations. The compound is typically handled under inert conditions to preserve its reactivity. Purity and consistent batch quality are critical for reliable performance in research and industrial processes.
3-Bromo-N-ethylpyridin-2-amine structure
468718-55-0 structure
Product Name:3-Bromo-N-ethylpyridin-2-amine
CAS No:468718-55-0
MF:C7H9BrN2
MW:201.063760519028
MDL:MFCD09743638
CID:1034030
PubChem ID:15407430
Update Time:2025-05-20

3-Bromo-N-ethylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-ethylpyridin-2-amine
    • 3-BROMO-2-ETHYLAMINOPYRIDINE
    • AKOS010633029
    • 3-bromo-N-ethyl-pyridin-2-amine
    • A827108
    • 468718-55-0
    • SCHEMBL7468377
    • CS-0366067
    • DTXSID00572494
    • MDL: MFCD09743638
    • Inchi: 1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)
    • InChI Key: CXNQFUAUZFXPPB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1NCC

Computed Properties

  • Exact Mass: 199.99491g/mol
  • Monoisotopic Mass: 199.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 258.8±25.0 °C at 760 mmHg
  • Flash Point: 110.3±23.2 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3-Bromo-N-ethylpyridin-2-amine Security Information

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3-Bromo-N-ethylpyridin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:468718-55-0)3-Bromo-N-ethylpyridin-2-amine
Order Number:A827108
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):269.0
Email:sales@amadischem.com

Additional information on 3-Bromo-N-ethylpyridin-2-amine

Research Brief on 3-Bromo-N-ethylpyridin-2-amine (CAS: 468718-55-0) in Chemical Biology and Pharmaceutical Applications

3-Bromo-N-ethylpyridin-2-amine (CAS: 468718-55-0) is a brominated pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and central nervous system (CNS) disorders. Recent studies have highlighted its potential in the development of novel therapeutic agents, making it a focal point for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-Bromo-N-ethylpyridin-2-amine as a building block for the synthesis of selective kinase inhibitors. The research demonstrated that this compound could be efficiently functionalized to yield derivatives with high affinity for specific kinase targets, such as EGFR and BRAF, which are implicated in cancer progression. The study emphasized the compound's role in enhancing binding selectivity and reducing off-target effects, a critical challenge in kinase inhibitor development.

In addition to its applications in oncology, 3-Bromo-N-ethylpyridin-2-amine has shown promise in neuropharmacology. A recent preprint on bioRxiv detailed its incorporation into novel GABAA receptor modulators, which exhibited anxiolytic and anticonvulsant properties in preclinical models. The researchers attributed these effects to the compound's ability to stabilize specific receptor conformations, suggesting its potential as a scaffold for next-generation CNS therapeutics.

From a synthetic chemistry perspective, advancements in catalytic cross-coupling reactions have improved the efficiency of incorporating 3-Bromo-N-ethylpyridin-2-amine into complex molecular architectures. A 2024 Organic Letters publication reported a palladium-catalyzed Buchwald-Hartwig amination protocol that achieved >90% yield for derivatives of this compound, enabling rapid diversification for structure-activity relationship (SAR) studies. This methodological breakthrough has accelerated the exploration of its pharmaceutical potential.

Ongoing research is also investigating the safety and pharmacokinetic profiles of 3-Bromo-N-ethylpyridin-2-amine derivatives. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data from in vitro and rodent models indicate favorable metabolic stability and blood-brain barrier penetration for select analogs, though further optimization is required to mitigate potential hepatotoxicity concerns identified in high-throughput screening assays.

In conclusion, 3-Bromo-N-ethylpyridin-2-amine (CAS: 468718-55-0) represents a valuable chemical entity with multifaceted applications in drug discovery. Its utility spans from oncology to neuroscience, supported by recent synthetic methodology advancements and growing biological evidence. Future research directions may focus on expanding its therapeutic indications and addressing remaining pharmacological challenges to facilitate clinical translation.

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Amadis Chemical Company Limited
(CAS:468718-55-0)3-Bromo-N-ethylpyridin-2-amine
A827108
Purity:99%
Quantity:1g
Price ($):269.0
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